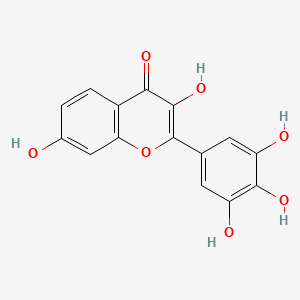

Robinetin

Description

This compound has been reported in Intsia bijuga, Burkea africana, and other organisms with data available.

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEDEYVDCDYMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197654 | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-31-3 | |

| Record name | Robinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Robinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBINETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Robinetin's Putative Mechanism of Action in Neuroinflammation: A Technical Guide

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action of robinetin in neuroinflammation is currently limited in publicly available scientific literature. This technical guide, therefore, presents a hypothesized mechanism based on the well-documented anti-neuroinflammatory properties of structurally similar flavonoids, most notably quercetin. The experimental protocols and quantitative data provided are drawn from studies on these related compounds and are intended to serve as a comprehensive framework for the prospective investigation of this compound.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of pro-inflammatory mediators. This compound, a flavonoid with established antioxidant and anti-inflammatory properties, is a promising candidate for therapeutic intervention in neuroinflammatory conditions. This document outlines the putative molecular mechanisms by which this compound may counteract neuroinflammation, focusing on its potential to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Detailed experimental protocols for investigating these mechanisms and quantitative data from studies on structurally related flavonoids are provided to guide future research and drug development efforts.

Core Putative Mechanisms of Action

Based on the activities of structurally analogous flavonoids like quercetin, this compound is hypothesized to exert its anti-neuroinflammatory effects through a multi-targeted approach involving the inhibition of pro-inflammatory signaling cascades and the reduction of oxidative stress in glial cells.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In activated microglia and astrocytes, the translocation of the p65 subunit of NF-κB into the nucleus initiates the transcription of various pro-inflammatory genes. Flavonoids, such as quercetin, have been shown to inhibit this pathway. It is proposed that this compound may similarly prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would sequester the NF-κB p65 subunit in the cytoplasm, thereby preventing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transmitting extracellular signals to the nucleus to regulate inflammatory responses. Overactivation of these pathways is a hallmark of neuroinflammation. Evidence from studies on similar flavonoids suggests that this compound could potentially inhibit the phosphorylation of ERK, JNK, and p38 MAPK in activated glial cells. By attenuating these signaling cascades, this compound may suppress the production of inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Quercetin has been demonstrated to inhibit the activation of the NLRP3 inflammasome in microglia. It is plausible that this compound shares this capability, potentially by reducing the generation of reactive oxygen species (ROS), a key activator of the NLRP3 inflammasome. Inhibition of this pathway would lead to a significant reduction in the release of mature IL-1β and IL-18.

Quantitative Data from Structurally Similar Flavonoids

The following tables summarize quantitative data from in vitro studies on quercetin and nobiletin, demonstrating their anti-neuroinflammatory effects. These values provide a benchmark for the anticipated potency of this compound.

Table 1: Effect of Quercetin on Pro-inflammatory Mediators in LPS-stimulated Microglia

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| NO Production | BV-2 | Quercetin | 10 µM | ~50% inhibition | [1] |

| TNF-α Release | BV-2 | Quercetin | 20 µM | Significant reduction | [1] |

| IL-1β Release | BV-2 | Quercetin | 20 µM | Significant reduction | |

| iNOS Expression | BV-2 | Quercetin | 20 µM | Significant reduction | [2] |

| COX-2 Expression | RAW 264.7 | Quercetin | 10 µM | Significant reduction | [3] |

| NF-κB p65 Nuclear Translocation | BV-2 | Quercetin | 20 µM | Significant inhibition | |

| p38 MAPK Phosphorylation | RAW 264.7 | Quercetin | 10 µM | Attenuated | [3] |

| JNK Phosphorylation | RAW 264.7 | Quercetin | 10 µM | Attenuated | [3] |

| NLRP3 Expression | BV-2 | Quercetin | 20 µM | Decreased | |

| Active Caspase-1 | BV-2 | Quercetin | 20 µM | Decreased |

Table 2: Effect of Nobiletin on Pro-inflammatory Mediators in LPS-stimulated Microglia

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| NO Production | BV-2 | Nobiletin | 1-50 µM | Dose-dependent suppression | [4] |

| TNF-α Release | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |

| IL-1β Release | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |

| ERK Phosphorylation | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |

| JNK Phosphorylation | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |

| p38 MAPK Phosphorylation | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |

| NF-κB Nuclear Translocation | BV-2 | Nobiletin | 50 µM | Markedly inhibited | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Model of Neuroinflammation

4.1.1 Cell Culture:

-

Cell Line: Murine microglial BV-2 cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.1.2 Induction of Neuroinflammation:

-

Lipopolysaccharide (LPS) is a widely used stimulus to induce an inflammatory response in microglia.

-

Protocol: Seed BV-2 cells in appropriate culture plates. Once confluent, replace the medium with serum-free DMEM and treat with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24 hours).[5]

Measurement of Pro-inflammatory Mediators

4.2.1 Nitric Oxide (NO) Assay (Griess Reagent System):

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Protocol:

-

Collect 50 µL of cell culture supernatant from each treatment group.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

4.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.

-

Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detects and quantifies the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity using densitometry software.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Principle: Measures the mRNA expression levels of pro-inflammatory genes.

-

Protocol:

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il1b, Il6, Nos2) and a housekeeping gene (e.g., Actb or Gapdh).

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

-

Visualizations

Signaling Pathway Diagrams

Caption: Putative signaling pathways modulated by this compound in neuroinflammation.

Caption: A representative experimental workflow for in vitro studies.

Conclusion

While direct experimental validation is pending, the structural similarity of this compound to well-characterized anti-neuroinflammatory flavonoids provides a strong rationale for its investigation as a therapeutic agent for neurodegenerative diseases. The proposed mechanisms of action, centered on the inhibition of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways, offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for elucidating the precise molecular interactions and therapeutic potential of this compound in the context of neuroinflammation. Further in silico and in vitro studies are warranted to confirm these hypotheses and to advance the development of this compound-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. irphouse.com [irphouse.com]

- 3. Molecular Docking and Dynamics Simulation Studies of a Dataset of NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Angelicae Gigantis Radix Regulates LPS-Induced Neuroinflammation in BV2 Microglia by Inhibiting NF-κB and MAPK Activity and Inducing Nrf-2 Activity [mdpi.com]

- 6. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Robinetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetin (3,7,3',4',5'-pentahydroxyflavone), a pentahydroxyflavone, is a plant secondary metabolite of significant interest to the scientific community.[1] Classified as a 5-deoxymyricetin, this flavonol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the natural distribution of this compound, its detailed biosynthetic pathway, and standardized experimental protocols for its extraction, purification, and quantification. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the therapeutic potential of this compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its presence being particularly notable in the heartwood and bark of various species. The Fabaceae (legume) family is a rich source of this flavonoid.[2]

Major Plant Sources

Robinia pseudoacacia (Black Locust) is the most well-documented source of this compound, where it is a major flavonoid constituent of the heartwood.[2][3] Its presence is also reported in other plants, including those from the families Anacardiaceae and Moringaceae.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes the reported quantitative data for this compound in various plant sources.

| Plant Species | Family | Plant Part | Concentration (mg/g of dry weight) | Reference(s) |

| Robinia pseudoacacia | Fabaceae | Heartwood | 0.7 - 49.2 | [3] |

| Robinia pseudoacacia | Fabaceae | Bark | Present, but lacks this compound in some reports | [4][5] |

| Millettia ferruginea | Fabaceae | Roots | Present | [6] |

| Intsia bijuga | Fabaceae | Bark | Present | [1] |

| Burkea africana | Fabaceae | Not specified | Present | [1] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, with a specific branch leading to the formation of 5-deoxyflavonoids. This pathway involves a series of enzymatic reactions that convert the initial precursor, L-phenylalanine, into the final pentahydroxylated flavonol structure.

The Phenylpropanoid Pathway: General Precursors

The biosynthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) catalyzes the formation of p-coumaroyl-CoA, a key intermediate that serves as the entry point into flavonoid biosynthesis.

The 5-Deoxyflavonoid Branch

The formation of the characteristic 5-deoxy structure of this compound is a critical branching point from the mainstream flavonoid pathway. This involves the concerted action of two enzymes:

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate.

-

Chalcone Reductase (CHR): Acting in conjunction with CHS, CHR reduces the polyketide intermediate before cyclization, leading to the formation of 6'-deoxychalcone (isoliquiritigenin chalcone).

The resulting 6'-deoxychalcone is then isomerized by chalcone isomerase (CHI) to form the 5-deoxyflavanone, liquiritigenin.

Hydroxylation and Flavonol Formation

Following the formation of the 5-deoxyflavanone core, a series of hydroxylation and oxidation steps lead to the final this compound structure:

-

Flavanone 3-hydroxylase (F3H): This enzyme introduces a hydroxyl group at the 3-position of liquiritigenin to form garbanzol (3,7,4'-trihydroxydihydroflavonol).

-

Flavonoid 3'-hydroxylase (F3'H): F3'H hydroxylates the B-ring at the 3'-position.

-

Flavonoid 3',5'-hydroxylase (F3'5'H): This key enzyme further hydroxylates the B-ring at the 5'-position, creating the characteristic 3',4',5'-trihydroxy substitution pattern of the B-ring. The substrate specificity of F3'5'H can vary between plant species, but it is capable of acting on dihydroflavonols.[7][8][9]

-

Flavonol Synthase (FLS): The final step involves the introduction of a double bond between C2 and C3 of the C-ring by FLS, converting the dihydroflavonol intermediate into the flavonol, this compound.

Biosynthetic Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.

Extraction of this compound

Soxhlet extraction is a highly efficient method for obtaining this compound from solid plant material, particularly from wood.[2]

Protocol: Soxhlet Extraction of this compound from Robinia pseudoacacia Wood

-

Sample Preparation: Air-dry the plant material (e.g., Robinia pseudoacacia heartwood) and grind it into a fine powder (particle size < 1 mm).

-

Apparatus Setup: Assemble a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Extraction:

-

Place approximately 10 g of the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor.

-

Fill the round-bottom flask with 250 mL of 90% aqueous acetone (v/v).

-

Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

-

Allow the extraction to proceed for at least 4-6 hours, ensuring continuous siphoning of the solvent.[10]

-

-

Solvent Removal: After extraction, cool the apparatus and transfer the extract to a rotary evaporator. Remove the solvent under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Purification of this compound

Column chromatography using Sephadex LH-20 is a widely used technique for the purification of flavonoids, including this compound, from crude extracts.[11][12]

Protocol: Purification of this compound using Sephadex LH-20 Column Chromatography

-

Column Preparation:

-

Swell Sephadex LH-20 resin in 100% methanol for at least 4 hours.

-

Pack a glass column (e.g., 50 cm x 2.5 cm) with the swollen Sephadex LH-20, ensuring no air bubbles are trapped.

-

Equilibrate the column by washing with 2-3 column volumes of 100% methanol.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of 100% methanol.

-

Carefully load the dissolved sample onto the top of the column.

-

-

Elution:

-

Elute the column with 100% methanol at a flow rate of approximately 1-2 mL/min.

-

Collect fractions of 10-15 mL.

-

-

Fraction Analysis:

-

Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable mobile phase for TLC is chloroform:methanol (9:1 v/v).

-

Pool the fractions containing pure this compound.

-

-

Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for the accurate quantification of this compound.[9]

Protocol: HPLC-UV Quantification of this compound

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-15 min: Linear gradient to 70% B

-

15-20 min: Hold at 70% B

-

20-22 min: Linear gradient to 20% B

-

22-25 min: Hold at 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 364 nm (λmax for this compound).[2]

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol.

-

Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve a known weight of the purified extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the range of the calibration curve.

-

-

Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound, a flavonol with significant therapeutic potential. The presented information, including quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production, while the standardized analytical methods will facilitate its further investigation and quality control. Further research into the pharmacological activities and clinical applications of this compound is warranted to fully exploit its potential as a natural therapeutic agent.

References

- 1. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienggj.org [scienggj.org]

- 6. Phytochemical Analysis of Roots of Aloe gilbertii and Millettia ferruginea | Journal of Science and Development [journals.hu.edu.et]

- 7. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]

- 12. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Robinetin structure-activity relationship for antioxidant effects

An In-Depth Technical Guide to the Structure-Activity Relationship of Robinetin for Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,7,3',4',5'-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, found in various plants, notably in the heartwood of Robinia pseudoacacia.[1] Like many polyphenolic compounds, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[2][3] Its potent antioxidant potential is central to many of its therapeutic properties, stemming from its ability to neutralize free radicals and chelate transition metals.[1][4]

Understanding the precise relationship between this compound's molecular structure and its antioxidant capacity is crucial for the rational design of novel, more effective antioxidant agents and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, details common experimental protocols for its evaluation, presents quantitative data, and visualizes key mechanisms and workflows.

Core Chemical Structure and Key Features

The antioxidant activity of flavonoids is fundamentally linked to their chemical structure. The core flavonoid skeleton consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyrone ring (C).[4]

This compound's structure is characterized by:

-

A-Ring : Hydroxyl groups at positions 5 and 7.

-

B-Ring : Three hydroxyl groups at positions 3', 4', and 5'. This arrangement is a key determinant of its high antioxidant capacity.[5]

-

C-Ring : A hydroxyl group at position 3, a carbonyl group at position 4, and a double bond between carbons 2 and 3.[6]

These features, particularly the number and arrangement of hydroxyl (-OH) groups, are the primary determinants of its radical scavenging and metal-chelating abilities.[4][7]

Structure-Activity Relationship (SAR) for Antioxidant Effects

The antioxidant efficacy of this compound is not merely a consequence of possessing multiple hydroxyl groups, but is intricately tied to their specific placement on the flavonoid backbone.

Key SAR determinants include:

-

B-Ring Hydroxylation Pattern : The 3',4',5'-trihydroxyl configuration on the B-ring is a critical feature. The ortho-dihydroxy (catechol) structure at the 3' and 4' positions, in particular, significantly enhances antioxidant activity by increasing the stability of the resulting radical through electron delocalization and facilitating the donation of hydrogen atoms.[8][9] The presence of a third hydroxyl group at the 5' position further potentiates this effect.[5]

-

4'-OH Group Reactivity : Computational studies using density functional theory (DFT) have identified the 4'-OH group as the most reactive site for hydrogen atom donation.[1][10] This makes it the primary point of interaction for neutralizing free radicals. The order of reactivity for the hydroxyl groups is generally 4'-OH > 3'-OH > 3-OH > 5'-OH > 7-OH.[10]

-

C-Ring Unsaturation and Carbonyl Group : The double bond between C2 and C3 in the C-ring, in conjugation with the 4-keto group, allows for electron delocalization across the molecule. This structural feature is crucial for stabilizing the flavonoid phenoxyl radical formed after scavenging a free radical, thereby increasing the antioxidant capacity.[6][8]

-

3-Hydroxyl Group : The -OH group at the C3 position participates in radical scavenging and is considered an important feature for high antioxidant activity, particularly when the B-ring's scavenging potential is less pronounced.[8][9]

-

Metal Chelation : The 3-hydroxyl and 4-keto groups, as well as the 5-hydroxyl and 4-keto groups on the C and A rings, form key sites for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1] By sequestering these ions, this compound prevents them from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals.

Mechanisms of Antioxidant Action

This compound employs several mechanisms to exert its antioxidant effects, primarily centered on neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The three primary radical scavenging mechanisms are:

-

Hydrogen Atom Transfer (HAT) : The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This is considered the most energetically favorable and thus the most probable pathway for this compound.[1][10]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT) : The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and a radical anion. The flavonoid radical cation then loses a proton to become a stable radical.[1]

-

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism involves the initial deprotonation of a hydroxyl group to form a flavonoid anion, which then donates an electron to the free radical.[1]

Quantitative Antioxidant Activity Data

Direct quantitative antioxidant data for this compound can be limited in comparative studies. The table below includes data for this compound and structurally similar flavonoids to provide context for its potency. Lower IC₅₀ (half-maximal inhibitory concentration) values indicate greater antioxidant activity.

| Antioxidant Assay | Compound | IC₅₀ / Activity Value | Reference Compound | IC₅₀ / Activity Value |

| DPPH Radical Scavenging | Delphinidin (similar B-ring) | ~5-10 µM | Ascorbic Acid | 32.89 µM[5] |

| DPPH Radical Scavenging | Quercetin | 5.5 µM[5] | - | - |

| β-carotene-linoleic acid | This compound | 61.7% inhibition | - | - |

| β-carotene-linoleic acid | Quercetin | 63.6% inhibition[11] | - | - |

| β-carotene-linoleic acid | Myricetin | 18.4% inhibition[11] | - | - |

Note: Values can vary significantly based on specific experimental conditions.

Detailed Experimental Protocols

Standardized in vitro assays are essential for quantifying and comparing the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

-

Materials and Reagents :

-

Reagent Preparation :

-

DPPH Working Solution (0.1 mM) : Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark, amber bottle.[5][12]

-

Test Compound Stock Solution : Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. From this, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[12]

-

Positive Control Solution : Prepare a stock solution and serial dilutions of ascorbic acid or Trolox, identical to the test compound.[12]

-

-

Assay Procedure (96-Well Plate Method) :

-

Add 100 µL of the various this compound dilutions to respective wells.

-

Add 100 µL of the positive control dilutions to separate wells.

-

For sample blanks, add 100 µL of each this compound dilution to separate wells, followed by 100 µL of the solvent (instead of DPPH).

-

For the negative control, add 100 µL of the solvent to designated wells.

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[12]

-

Incubate the plate in the dark at room temperature for 30 minutes.[5][14]

-

-

Calculation : % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fisetin and this compound antiradical activity under solvent effect: density functional theory study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of Robinetin's Drug-Like Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetin, a pentahydroxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antiviral, antioxidant, and anticancer effects.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its drug-like properties is crucial for further development. This technical guide provides an in-depth overview of the in silico prediction of this compound's physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its interaction with protein targets through molecular docking. This document summarizes key predictive data from computational studies and outlines the methodologies employed, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties for this compound, as sourced from computational predictions and chemical databases, are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₇ | PubChem[5] |

| Molecular Weight | 302.23 g/mol | PubChem[5] |

| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | PubChem[5] |

| XLogP3 | 1.6 | PubChem[5] |

| Hydrogen Bond Donors | 5 | PubChem[5] |

| Hydrogen Bond Acceptors | 7 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Topological Polar Surface Area | 127 Ų | PubChem[5] |

| Formal Charge | 0 | PubChem[5] |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

Computational models are invaluable for the early assessment of a compound's ADMET profile, helping to identify potential liabilities and guide further experimental work. The predicted ADMET properties of this compound are detailed below.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive review of this compound utilized the Deep-PK Predictions analysis to computationally estimate its ADMET properties.[1][2] The results suggest that while this compound is likely to be absorbed in the human intestine, its oral bioavailability is predicted to be low.[6]

Table 2: Predicted ADME Properties of this compound

| Property | Prediction | Predictive Confidence |

| Absorption | ||

| Human Oral Bioavailability (20%) | Non-bioavailable | Low |

| Human Oral Bioavailability (50%) | Bioavailable | Low |

| Human Intestinal Absorption | Absorbed | High |

| P-glycoprotein Inhibitor | Non-inhibitor | High |

| P-glycoprotein Substrate | Non-substrate | Medium |

| Distribution | ||

| Blood-Brain Barrier Permeability | Non-permeable | High |

| Metabolism | ||

| CYP1A2 Inhibitor | Inhibitor | Medium |

| CYP1A2 Substrate | Substrate | Low |

| CYP2C19 Inhibitor | Non-inhibitor | High |

| CYP2C19 Substrate | Non-substrate | High |

| CYP2C9 Inhibitor | Inhibitor | High |

| CYP2C9 Substrate | Non-substrate | High |

| CYP2D6 Inhibitor | Non-inhibitor | High |

| CYP2D6 Substrate | Non-substrate | High |

| CYP3A4 Inhibitor | Inhibitor | Medium |

| CYP3A4 Substrate | Non-substrate | High |

| Excretion | ||

| Half-life | < 3 hours | - |

| Renal OCT2 Substrate | Non-substrate | Medium |

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Toxicity Profile

In silico toxicity predictions are essential for flagging potential safety concerns early in the drug discovery pipeline.

Table 3: Predicted Toxicological Properties of this compound

| Property | Prediction | Predictive Confidence |

| AMES Mutagenicity | Mutagen | Medium |

| Carcinogenicity | Carcinogen | Low |

| Hepatotoxicity (Human) | Hepatotoxic | Medium |

| hERG Inhibition | Non-inhibitor | High |

| Skin Sensitization (Human) | Non-sensitizer | Medium |

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand with a protein target.

Molecular Docking against SARS-CoV-2 Proteins

In silico molecular docking studies have been conducted to evaluate the antiviral potential of this compound against SARS-CoV-2. These studies demonstrated favorable binding affinities for the main protease (Mpro) and the spike glycoprotein, suggesting potential inhibitory activity against viral replication and entry into host cells.[1]

Table 4: Molecular Docking Results of this compound against SARS-CoV-2 Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

| Main Protease (Mpro) | -8.3 | Up to five hydrogen bonds and multiple hydrophobic contacts |

| Spike Glycoprotein | -7.6 | Multiple hydrogen bonds and hydrophobic contacts |

Data sourced from a 2025 comprehensive review.[1]

Other Reported Molecular Docking Studies

This compound has also been investigated through molecular docking for its inhibitory potential against other key protein targets implicated in various diseases.

-

Cyclin-Dependent Kinase 1 (CDK1): Molecular docking studies have been performed to assess this compound's inhibitory efficacy against CDK1, a key regulator of the cell cycle, which is often dysregulated in cancer.[1]

-

Aryl Hydrocarbon Receptor (AhR): The interaction of this compound with the Aryl Hydrocarbon Receptor has been evaluated using molecular docking to explore its potential to modulate the activity of this receptor.[7]

Methodologies for In Silico Predictions

The following sections detail the typical experimental protocols for the computational methods cited in the prediction of this compound's drug-like properties.

ADMET Prediction Protocol using Web-Based Servers (e.g., pkCSM, SwissADME)

In silico ADMET prediction is often carried out using online platforms that employ machine learning models trained on large datasets of chemical structures and their corresponding experimental data.

Experimental Protocol:

-

Ligand Preparation: The 2D or 3D structure of this compound is obtained, typically in SMILES or SDF format.

-

Input to Server: The chemical structure is submitted to the ADMET prediction server (e.g., pkCSM, SwissADME).

-

Prediction Calculation: The server utilizes pre-built models based on graph-based signatures, machine learning algorithms, or physicochemical property calculations to predict various ADMET parameters.[8]

-

Results Analysis: The output, usually a comprehensive table of predicted properties with confidence scores, is analyzed to assess the drug-likeness of the compound.

Molecular Docking Protocol (e.g., using AutoDock)

Molecular docking simulations are performed to understand the binding mode and affinity of a ligand to a protein target.

Experimental Protocol:

-

Protein Preparation:

-

The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added, and non-polar hydrogens are merged.

-

Partial charges (e.g., Kollman charges) are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized for its lowest energy conformation.

-

Rotatable bonds are defined, and partial charges are assigned.

-

-

Grid Box Generation:

-

A 3D grid box is defined around the active site of the protein. The grid dimensions are set to encompass the entire binding pocket.

-

Grid parameter files are generated to pre-calculate the interaction energies for different atom types.

-

-

Docking Simulation:

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the grid box.[9]

-

Multiple docking runs are performed to ensure the reliability of the results.

-

-

Results Analysis:

-

The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).

-

The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.

-

The binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are analyzed.

-

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico prediction of drug-like properties.

Caption: Workflow for in silico prediction of drug-like properties.

ADMET Prediction Logical Flow

This diagram outlines the logical flow of ADMET prediction.

Caption: Logical flow of ADMET property prediction.

Molecular Docking Experimental Workflow

The diagram below details the steps involved in a molecular docking experiment.

Caption: Experimental workflow for molecular docking.

Conclusion

The in silico prediction of this compound's drug-like properties provides valuable insights for its future development as a therapeutic agent. The available data suggests that while this compound possesses several favorable characteristics, its low predicted oral bioavailability and potential for mutagenicity and carcinogenicity warrant further investigation through in vitro and in vivo studies. The molecular docking results highlight its potential to interact with various protein targets, supporting its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, summarizing the current state of knowledge on the computationally predicted drug-like properties of this compound and outlining the methodologies to conduct similar assessments.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor | MDPI [mdpi.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

Robinetin: A Comprehensive Technical Guide on Spectroscopic Data and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetin (3,3',4',5',7-pentahydroxyflavone) is a naturally occurring flavonol, a class of flavonoids, found in various plants, notably in the heartwood of Robinia pseudoacacia (black locust).[1] As a polyhydroxylated flavonoid, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and enzyme-inhibitory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[2] This technical guide provides a detailed overview of the spectroscopic data and chemical properties of this compound, along with methodologies for key experiments and visualizations of its mechanisms of action.

Chemical and Physical Properties

This compound is a yellow crystalline solid with limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3][4] Its chemical structure, characterized by five hydroxyl groups on the flavonoid backbone, is central to its chemical reactivity and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₇ | [1] |

| Molecular Weight | 302.24 g/mol | [3] |

| CAS Number | 490-31-3 | [1] |

| Melting Point | 326-328 °C | [3] |

| pKa (predicted) | 6.82 ± 0.40 | [3] |

| Solubility | DMSO (Sparingly), Methanol (Slightly, Heated) | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Simulated ¹H NMR Data (600 MHz, Pyridine-d₅) [5]

| Atom No. | Chemical Shift (ppm) |

| H-2' | 8.1 |

| H-6' | 8.1 |

| H-6 | 6.9 |

| H-8 | 6.8 |

| 3-OH | - |

| 5-OH | - |

| 7-OH | - |

| 3'-OH | - |

| 4'-OH | - |

| 5'-OH | - |

Simulated ¹³C NMR Data (50 MHz, Pyridine-d₅) [5]

| Atom No. | Chemical Shift (ppm) |

| C-2 | 146.2 |

| C-3 | 137.5 |

| C-4 | 177.0 |

| C-5 | 162.1 |

| C-6 | 99.1 |

| C-7 | 165.1 |

| C-8 | 94.2 |

| C-9 | 157.4 |

| C-10 | 104.2 |

| C-1' | 121.5 |

| C-2' | 109.8 |

| C-3' | 146.2 |

| C-4' | 137.5 |

| C-5' | 146.2 |

| C-6' | 109.8 |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of this compound in negative ion mode reveals a characteristic fragmentation pattern. The deprotonated molecule [M-H]⁻ is observed at m/z 301. Subsequent fragmentation leads to several product ions.

| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Reference |

| 301 | 273, 245, 229, 135, 91 | [1] |

A proposed fragmentation pathway for this compound is initiated by the loss of small neutral molecules such as CO and H₂O, followed by retro-Diels-Alder (rDA) fission of the C-ring, which is characteristic of flavonoids.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activities and Therapeutic Potential of Robinetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetin, a polyhydroxylated flavonol found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and elucidation of its modulation of critical signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound (3,3',4',5',7-pentahydroxyflavone) is a flavonoid belonging to the flavonol subclass.[1] Its chemical structure, characterized by multiple hydroxyl groups, underpins its diverse pharmacological effects.[1] Traditionally, plants containing this compound have been used in ethnomedicine for treating infections, inflammation, and metabolic disorders.[1][2] This guide synthesizes the current scientific evidence on this compound's biological activities and explores its potential as a lead compound for the development of novel therapeutics.

Biological Activities and Therapeutic Potential

This compound exhibits a wide array of biological activities, making it a molecule of significant interest for therapeutic applications.[2][3][4][5]

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge free radicals. Theoretical studies have identified the 4'-OH group as the most reactive site for radical scavenging.[6] The primary mechanism of its antioxidant action is believed to be Hydrogen Atom Transfer (HAT).[6]

Anti-inflammatory Effects

While direct studies on the anti-inflammatory mechanisms of this compound are emerging, flavonoids, in general, are known to modulate key inflammatory pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8] A study on Robinin, a related flavonoid glycoside, demonstrated its ability to inhibit the TLR/NF-κB signaling pathway in response to oxidized LDL, suggesting a potential mechanism for this compound's anti-inflammatory action.[9]

Anticancer Properties

This compound has demonstrated antiproliferative activity against various cancer cell lines, although its efficacy can be cell-line dependent.[10][11] It has shown weak activity against certain melanoma and oral squamous carcinoma cell lines, with IC50 values exceeding 200 µM.[10] However, it has also been noted to have weak anticancer activity in colon carcinoma cells with an IC50 of 100 µM.[10] Furthermore, computational models suggest a promising interaction with Cyclin-Dependent Kinase 1 (CDK1), indicating a potential role in cell cycle regulation.[5]

Neuroprotective Effects

Flavonoids, including this compound, have been investigated for their neuroprotective potential. One of the mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[11] this compound has been shown to inhibit AChE, albeit with a relatively high IC50 value.[11] Additionally, it has been found to suppress the aggregation of amyloid-beta 42 (Aβ42), a key pathological event in Alzheimer's disease.[11]

Enzyme Inhibition

This compound exhibits inhibitory activity against a range of enzymes, highlighting its potential for diverse therapeutic applications.[10][11]

-

HIV-1 Integrase: this compound is an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. It inhibits both the 3'-processing and strand transfer steps of the integration process.[11]

-

Multidrug Resistance Proteins (MRPs): this compound has been shown to be a potent inhibitor of MRP1 and MRP2, proteins associated with multidrug resistance in cancer cells.[10]

-

NADH-oxidase: It possesses inhibitory potency against NADH-oxidase.[10]

-

Receptor Interacting Protein Kinase 1 (RIPK1): this compound inhibits RIPK1, a key mediator of necroptosis, a form of programmed cell death.[10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | IC50 Value | Reference |

| Human Melanoma (C32, A375) | MTT, NRU | > 200 µM | [10] |

| Oral Squamous Carcinoma (SCC-25) | MTT, NRU | > 200 µM | [10] |

| Colon Carcinoma (SW480, T84) | Not Specified | 100 µM | [10] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Assay Type | IC50 Value | Reference |

| HIV-1 Integrase (3'-processing) | In vitro assay | 5.9 ± 1.9 µM | [11] |

| HIV-1 Integrase (Strand transfer) | In vitro assay | 1.6 ± 0.7 µM | [11] |

| Acetylcholinesterase (AChE) | In vitro assay | 456.48 ± 2.57 µM | [11] |

| Multidrug Resistance Protein 1 (MRP1) | In vitro assay | 13.6 µM | [10] |

| Multidrug Resistance Protein 2 (MRP2) | In vitro assay | 15.0 µM | [10] |

| NADH-oxidase | In vitro assay | 19 nmol/mg protein | [10] |

| RIPK1 | ADP-Glo assay | 43.8 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., SCC-25) in a 96-well plate at a density of 5 x 10^4 cells/mL (5,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 6.25–200 µM).[2] Replace the existing medium with the medium containing this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[3][10]

-

Reagent Preparation:

-

Assay Procedure (96-well plate):

-

Pre-incubation: Mix gently and incubate for 10 minutes at 25°C.[3]

-

Reaction Initiation: Add 10 µL of ATCI solution to the control and test sample wells.[3]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[3]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.[3]

ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This luminescent assay quantifies the amount of ADP produced in a kinase reaction.[12][13][14][15]

-

Kinase Reaction Setup:

-

In a 384-well plate, add the RIPK1 enzyme and substrate in a kinase buffer.

-

Add serial dilutions of this compound or a vehicle control.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[14]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[12]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[14]

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: The luminescence is proportional to the ADP produced and thus the kinase activity. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

Flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates a generalized workflow for investigating the effect of this compound on this pathway.

Workflow for studying this compound's effect on NF-κB.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation that can be modulated by flavonoids.

Inhibition of the MAPK pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and proliferation and is a common target for anticancer agents. Flavonoids have been shown to inhibit this pathway.

References

- 1. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NADH Oxidase Activity Assay Kit (Colorimetric) (ab284530) is not available | Abcam [abcam.co.jp]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. NADH Oxidase Activity [protocols.io]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 14. promega.com [promega.com]

- 15. ulab360.com [ulab360.com]

Robinetin's Interaction with Cellular Signaling Pathways: A Technical Guide

Abstract

Robinetin, a polyhydroxylated flavonol found in various medicinal plants, has garnered significant scientific interest for its broad spectrum of biological activities.[1][2] These activities, which include antioxidant, anti-inflammatory, antiviral, and antiproliferative effects, are rooted in its ability to modulate key cellular signaling pathways.[1][3] This technical guide provides an in-depth analysis of the molecular interactions between this compound and critical signaling cascades, including the PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. We present available quantitative data on its inhibitory effects, detail relevant experimental protocols for studying these interactions, and provide visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Data on this compound's Bioactivity

Quantitative studies on this compound have revealed its potency as an inhibitor of several enzymes and transport proteins. While data directly linking this compound to the inhibition of specific kinases in signaling pathways is still emerging, its activity against related targets provides valuable insight into its therapeutic potential. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are critical metrics for evaluating the efficacy of a compound.

| Target Protein | Inhibitory Metric | Value | Assay Context | Reference |

| NADH-oxidase | IC50 | 19 nmol/mg protein | Enzyme activity assay | [1] |

| Multidrug Resistance Protein 1 (MRP1) | IC50 | 13.6 µM | In vitro transport assay | [1] |

| Multidrug Resistance Protein 1 (MRP1) | Ki (competitive) | 5.0 µM | In vitro transport assay | [1] |

| Multidrug Resistance Protein 2 (MRP2) | IC50 | 15.0 µM | In vitro transport assay | [1] |

| Multidrug Resistance Protein 2 (MRP2) | Ki (competitive) | 8.5 µM | In vitro transport assay | [1] |

| Aflatoxin B1 Activation | % of Control | 11.4% | Microsome-mediated activation | [1] |

| Aflatoxin B1-DNA Adduct Formation | % of Control | 7.7% | Microsome-mediated reaction | [1] |

Core Signaling Pathways Modulated by Flavonoids like this compound

Flavonoids exert their biological effects by interacting with multiple components of intracellular signaling networks, often targeting protein kinases and transcription factors.[4]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[5] Its hyperactivation is a common feature in various cancers.[5][6] Flavonoids have been shown to inhibit this pathway by directly interacting with the ATP-binding site of PI3K or by modulating the phosphorylation state of its downstream effectors, such as Akt.[6] Inhibition of this cascade can prevent the phosphorylation of pro-apoptotic proteins like Bad and ultimately promote programmed cell death in cancer cells.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, comprising pathways like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses such as proliferation, differentiation, and apoptosis.[7] Dysregulation of MAPK signaling is implicated in inflammation and cancer.[8] Flavonoids, including the related compound quercetin, have been shown to attenuate MAPK activation by inhibiting the phosphorylation of key kinases like p38 and JNK.[9][10] This action can suppress the production of inflammatory mediators and induce apoptosis in cancer cells.[11]

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular antioxidant defenses.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[13] Oxidative stress or electrophilic compounds, including flavonoids like fisetin, can disrupt the Nrf2-Keap1 interaction.[13][14] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase-1 (NQO1).[13][15]

Key Experimental Protocols

Investigating the interaction of this compound with signaling pathways requires a suite of robust molecular and cellular biology techniques.

Western Blot Analysis of Protein Phosphorylation

Western blotting is essential for determining how a compound affects the phosphorylation status of key signaling proteins, providing a direct measure of pathway activation or inhibition.[16]

Objective: To quantify the levels of phosphorylated proteins (e.g., p-Akt, p-p38) relative to their total protein counterparts in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) at an appropriate density. Once they reach 70-80% confluency, treat them with various concentrations of this compound for specified durations. A vehicle control (e.g., DMSO) is crucial.[17]

-

Protein Extraction: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.[17][19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. BSA is generally preferred over milk for phospho-protein detection.[16][17]

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Akt Ser473).

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[17]

-

Analysis: Quantify band intensities using densitometry software. To normalize the data, the membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-actin).[20]

In Vitro Kinase Assay

An in vitro kinase assay directly measures the enzymatic activity of a purified kinase and the inhibitory potential of a compound in a cell-free system.[20]

Objective: To determine the IC50 value of this compound for a specific kinase (e.g., PI3K).

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[21][22] Prepare solutions of the purified kinase, the lipid substrate (e.g., PIP2 for PI3K), ATP, and serially diluted this compound.

-

Reaction Setup: In a 384- or 96-well plate, add the kinase and the this compound (or vehicle) and pre-incubate for ~10 minutes.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the lipid substrate and ATP.

-

Incubation: Incubate the reaction plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes).[20]

-

Terminate Reaction and Detect Signal: Stop the reaction and detect the product. For example, in the ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted into a luminescent signal that is proportional to kinase activity.[21][22]

-

Data Acquisition and Analysis: Measure the luminescence or absorbance using a microplate reader. Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value from the dose-response curve.[20]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a compound.[23]

Objective: To determine the cytotoxic effect (IC50) of this compound on a specific cell line.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.[23][24]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[23][24][25] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[26]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[24][27]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[23] A reference wavelength of >650 nm can be used to reduce background noise.[23]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.[28]

Conclusion and Future Directions

This compound is a pharmacologically relevant flavonol with a demonstrated ability to inhibit enzymes and modulate cellular transport proteins.[1] Its structural similarity to other well-studied flavonoids suggests a strong potential to interact with and modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, and Nrf2 cascades, which are central to the pathogenesis of cancer and inflammatory diseases. The available quantitative data, while limited, highlights its potency and underscores the need for further investigation.

Future research should focus on elucidating the direct interactions between this compound and specific kinases within these pathways. Comprehensive profiling using in vitro kinase assays and cellular thermal shift assays (CETSA) could identify primary molecular targets. Furthermore, advanced proteomics and phosphoproteomics studies would provide a global view of the signaling networks affected by this compound treatment. Validating these in vitro findings in relevant in vivo disease models will be crucial for translating the therapeutic potential of this compound into clinical applications.

References

- 1. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters | MDPI [mdpi.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chsjournal.org [chsjournal.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. promega.es [promega.es]

- 22. promega.com [promega.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 28. benchchem.com [benchchem.com]

The Rising Profile of Robinetin: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetin (3,7,3',4',5'-pentahydroxyflavone), a naturally occurring flavonol, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and metabolic regulatory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the current landscape of this compound research, focusing on its discovery in a diverse range of plant species, detailed protocols for its isolation and purification, and an exploration of its mechanisms of action through key signaling pathways.

Natural Occurrence: Expanding Beyond the Usual Suspects

While historically associated with a few select species, recent phytochemical investigations have broadened our understanding of this compound's distribution in the plant kingdom. While no truly "novel" species have been identified in the most recent literature, a comprehensive review of existing data reveals a wider array of sources than commonly acknowledged, extending beyond the well-established Robinia pseudoacacia (black locust).